molecular formula C11H12N2 B2605280 1-(2-phenylethyl)-1H-pyrazole CAS No. 58416-69-6

1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B2605280
CAS No.: 58416-69-6
M. Wt: 172.231
InChI Key: JEXOBLNGJXHXPS-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

1-(2-Phenylethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as acetic acid, and is carried out under reflux conditions. Another method involves the reaction of phenylethylhydrazine with 1,3-diketones in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phenylethyl group can enhance its binding affinity and selectivity for these targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

1-(2-Phenylethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole: Lacks the phenylethyl group, which may result in different chemical and biological properties.

    1-(2-Phenylethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in reactivity and applications.

    1-(2-Phenylethyl)-1H-pyrrole:

The uniqueness of this compound lies in its specific combination of the phenylethyl group and the pyrazole ring, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(2-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXOBLNGJXHXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58416-69-6
Record name 1-(2-phenylethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution prepared by dissolving sodium (1.01 g, 44.07 mmol) in absolute EtOH (25 mL), was added 1H-pyrazole (2.5 g, 36.72 mmol). The solution was heated to gentle reflux, then allowed to cool to about 50° C. and treated with a catalytic amount of NaI (25 mg) followed by a slow addition of phenethyl bromide (6.0 mL, 44.07 mmol). The reaction was returned to reflux and after a few min, a white solid precipitated out of solution. After refluxing for 16 h, the solvent was removed by evaporation and the residue dissolved in water (30 mL) and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by flash chromatography (Isco CombiFlash) 0-20% EtOAc/heptane to afford 1-phenethyl-1H-pyrazole (1.56 g, 25%). 1H NMR (400 MHz, CDCl3) δ ppm 3.18 (t, J=7.28 Hz, 2H), 4.34-4.39 (m, 2H), 6.18 (t, J=2.06 Hz, 1H), 7.07-7.11 (m, 2H), 7.17 (d, J=2.20 Hz, 1H), 7.20-7.31 (m, 3H), 7.55 (d, J=1.74 Hz, 1H); LCMS-MS (ESI+) 172.86 (M+H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mg
Type
catalyst
Reaction Step Four

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